molecular formula C20H18O11 B192238 Reynoutrin CAS No. 549-32-6

Reynoutrin

Cat. No.: B192238
CAS No.: 549-32-6
M. Wt: 434.3 g/mol
InChI Key: PZZRDJXEMZMZFD-DUYPVGENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reynoutrin (quercetin-3-O-β-D-xyloside) is a flavonoid glycoside isolated from plants such as Psidium cattleianum (strawberry guava) and Syzygium cumini . Structurally, it consists of quercetin (a flavonol aglycone) linked to a β-D-xylopyranosyl moiety at the 3-hydroxyl position . This compound exhibits antioxidant, anti-inflammatory, and cardioprotective properties. Notably, it ameliorates ischemic heart failure (IHF) in rats by upregulating S100A1, a calcium-binding protein critical for myocardial contractility, while suppressing matrix metalloproteinases (MMP2/MMP9), nuclear factor kappa-B (NF-κB), and transforming growth factor-β1 (TGF-β1) . Its therapeutic effects include reducing oxidative stress (↑SOD, ↓MDA), inhibiting cardiomyocyte apoptosis, and attenuating myocardial fibrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reynoutrin can be synthesized through the glycosylation of quercetin with xylopyranosyl residues. The reaction typically involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the extraction from natural sources followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Reynoutrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of this compound, such as its oxidized and reduced forms, as well as substituted derivatives .

Scientific Research Applications

Anticancer Properties

Reynoutrin has been studied for its effects on different cancer types, particularly breast cancer.

Case Study: Breast Cancer Inhibition

A study evaluated the cytotoxic effects of this compound on breast cancer cell lines, including MCF7 and MDA-MB-231. The findings revealed that this compound significantly inhibited cell viability with an IC50 value of 400 µg/ml. The compound was shown to suppress cell migration and colony formation, indicating its potential as a therapeutic agent against breast cancer progression .

Cell Line IC50 (µg/ml) Effect Observed
MCF7400Inhibition of cell viability
MDA-MB-231400Suppression of migration and colonies

Cardiovascular Applications

Research has also indicated that this compound may have beneficial effects in cardiovascular health.

Case Study: Ischemic Heart Failure

In a study involving rats with ischemic heart failure, this compound improved cardiac function by targeting S100A1, a protein involved in calcium signaling in heart muscles. This suggests that this compound could be a promising candidate for treating heart failure by enhancing myocardial contractility .

Parameter Before Treatment After Treatment with this compound
Cardiac OutputDecreasedIncreased
S100A1 ExpressionHighSignificantly Reduced

Anti-Inflammatory Effects

This compound has been explored for its anti-inflammatory properties, particularly in the context of sepsis.

Case Study: Sepsis Management

A review highlighted the potential of quercetin derivatives, including this compound, in managing sepsis by modulating inflammatory pathways. The compound was found to inhibit pro-inflammatory cytokines, suggesting its role in reducing systemic inflammation during septic conditions .

Cytokine Control Level This compound Treatment Level
TNF-αHighSignificantly Reduced
IL-6HighSignificantly Reduced

Antioxidant Activity

The antioxidant properties of this compound have also been documented, contributing to its therapeutic potential.

Case Study: Oxidative Stress Reduction

Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative damage. This is particularly relevant in conditions characterized by high oxidative stress, such as cancer and cardiovascular diseases .

Comparison with Similar Compounds

Reynoutrin belongs to the quercetin glycoside family, differing from other derivatives in sugar moieties and biological activities. Below is a comparative analysis with structurally and functionally related flavonoids:

Table 1: Structural and Functional Comparison of this compound with Analogous Flavonoids

Compound Structure Key Sources Pharmacological Activities Mechanism of Action Bioavailability (Oral)
This compound Quercetin-3-O-β-D-xyloside Psidium cattleianum, Syzygium cumini - Antioxidant, anti-inflammatory
- Cardioprotection (↑S100A1, ↓MMP2/9, ↓NF-κB)
Upregulates S100A1, inhibits MMPs and NF-κB activity Low (poor absorption)
Rutin Quercetin-3-O-rutinoside Buckwheat, citrus fruits - Anti-inflammatory, neuroprotective
- Inhibits tau aggregation
Modulates MAPK/NF-κB pathways, reduces oxidative stress Low (due to rutinoside)
Hyperin Quercetin-3-O-β-D-galactoside Hypericum perforatum - Antioxidant, hepatoprotective
- Antiviral (HCV)
Scavenges ROS, inhibits viral replication Low (enhanced by verapamil)
Isoquercitrin Quercetin-3-O-β-D-glucoside Mangosteen, onions - Antidiabetic, anticancer
- Modulates glucose metabolism
Inhibits α-glucosidase, induces apoptosis in cancer cells Moderate (glucose enhances solubility)
Guaijaverin Quercetin-3-O-α-L-arabinoside Psidium guajava - Antibacterial, antiparasitic
- Anti-Giardia activity
Disrupts protozoal membranes, inhibits enzymes Low

Key Findings

Structural Impact on Bioactivity: The xylose moiety in this compound confers moderate solubility but limits oral bioavailability compared to glucoside derivatives like isoquercitrin . Sugar specificity influences target affinity. For example, this compound’s cardioprotection via S100A1 is unique among quercetin glycosides , while rutin’s neuroprotection is linked to tau pathology .

Therapeutic Efficacy: this compound outperforms analogs in cardiac repair by upregulating S100A1, a key regulator of calcium signaling and myocardial contractility . In contrast, hyperin and guaijaverin show stronger antiviral/antiparasitic effects . Rutin and isoquercitrin exhibit broader metabolic benefits (e.g., antidiabetic effects) due to glucoside-enhanced absorption .

Pharmacokinetics :

  • All quercetin glycosides exhibit low oral bioavailability due to efflux transporters and intestinal metabolism. Co-administration with verapamil (a P-glycoprotein inhibitor) improves hyperin’s absorption, suggesting transporter-specific limitations .

Antioxidant Capacity: this compound’s radical-scavenging activity (DPPH/ABTS assays) is comparable to hyperin but weaker than rutin, likely due to rutin’s additional hydroxyl groups .

Table 2: Comparative Preclinical Data

Parameter This compound Rutin Hyperin Isoquercitrin
IC50 (Cytotoxicity) >100 μM (H9c2 cells) 50–80 μM (varies by cell line) 75–100 μM 60–85 μM
Anti-inflammatory ↓TNF-α, IL-6 ↓IL-1β, COX-2 ↓IL-6, IFN-γ ↓NF-κB
Cardioprotection ↑LVEF, ↓fibrosis Moderate effect Not reported Not reported
Bioavailability 1–2% 2–5% 1.2% 5–10%

Biological Activity

Reynoutrin, a natural flavonoid derived from various plant sources, has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and immunomodulation. This article explores the biological activities of this compound, focusing on its mechanisms of action, efficacy in various models, and potential clinical implications.

1. Overview of this compound

This compound, chemically known as Quercetin 3-O-β-D-xylopyranoside, is a glycosylated flavonoid that exhibits a range of biological activities. Its structure includes significant hydroxyl groups that contribute to its antioxidant properties. The compound is primarily isolated from the leaves and fruits of several plants, including Callistemon viridiflorus.

A key study investigated the effects of this compound on ischemic heart failure (IHF) in a rat model. The study demonstrated that this compound significantly improved cardiac function by targeting the S100A1 protein, which plays a crucial role in calcium signaling and cardiac contractility. The findings indicate that this compound enhances S100A1 expression while downregulating matrix metalloproteinases (MMP2 and MMP9) and transforming growth factor beta (TGF-β1), which are involved in myocardial fibrosis and inflammation.

Table 1: Effects of this compound on Cardiac Parameters in IHF Rats

ParameterControl (Sham)IHF (LAD-Ligation)This compound 12.5 mg/kgThis compound 25 mg/kgThis compound 50 mg/kg
LVEF (%)70 ± 535 ± 440 ± 555 ± 665 ± 5
LVFS (%)45 ± 320 ± 225 ± 335 ± 445 ± 3
LVEDD (mm)4.5 ± 0.26.5 ± 0.3 6.0 ± 0.2 5.5 ± 0.3 4.8 ± 0.3
LVESD (mm)3.0 ± 0.24.8 ± 0.2 4.5 ± 0.2 4.0 ± 0.3 3.5 ± 0.2

The results indicate that higher doses of this compound lead to significant improvements in left ventricular ejection fraction (LVEF) and fractional shortening (LVFS), while decreasing left ventricular end-diastolic diameter (LVEDD) and left ventricular end-systolic diameter (LVESD) compared to the IHF group .

3. Immunomodulatory Activity

This compound has also been shown to possess immunomodulatory properties, enhancing immune responses in compromised systems. In vitro studies demonstrated that this compound significantly increased macrophage proliferation and cytokine production when incubated with immune cells.

Table 2: Immunomodulatory Effects of this compound

TreatmentCytokine Production (pg/mL)
ControlIL-6: 50
QuercetinIL-6: 80
This compoundIL-6: 90

These findings suggest that this compound may serve as an adjunct therapy for patients with weakened immune systems, potentially improving outcomes in conditions such as sepsis or chronic infections .

4. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including P388 leukemia cells. The results indicated that this compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 129.9μM129.9\,\mu M, suggesting it may be a promising candidate for further anticancer research.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 Value (μM)
P388 Leukemia129.9
H9c2 Cardiomyocytes>100

The lower cytotoxicity observed in normal cells compared to cancer cells highlights the potential for selective targeting in therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Reynoutrin in plant extracts?

  • Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for quantification, ensuring ≥97% purity as a baseline . Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) confirms structural identity, particularly distinguishing this compound from similar flavonoids like quercitrin . Mass spectrometry (exact mass: 434.0849 Da) provides additional validation .

Q. How should researchers design experiments to assess this compound’s antioxidant activity in vitro?

  • Methodology : Employ standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power). Use concentrations ranging from 10–100 μM, with quercetin as a positive control. Ensure triplicate measurements and statistical analysis (e.g., ANOVA) to account for variability .

Q. What are the best practices for isolating this compound from natural sources like Psidium cattleianum?

  • Methodology : Optimize extraction using ethanol-water (70:30 v/v) at 60°C for 2 hours. Follow with column chromatography (e.g., Sephadex LH-20) and preparative HPLC. Validate purity via melting point (201–203°C) and chromatographic retention times .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

  • Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) and ANOVA with post-hoc tests (Tukey’s HSD) to compare differences between dose groups. Use software like GraphPad Prism for reproducibility .

Advanced Research Questions

Q. How can researchers evaluate this compound’s therapeutic effects on cardiac function in ischemic heart failure models?

  • Methodology : Utilize rat models of ischemic heart failure (e.g., coronary artery ligation). Measure left ventricular ejection fraction (LVEF), LV end-diastolic diameter (LVEDD), and systolic function via echocardiography. Dose ranges of 10–50 mg/kg/day (oral) for 4 weeks showed significant improvements in LVEF (p<0.05) .

Q. What strategies address contradictory findings in this compound’s bioavailability across pharmacokinetic (PK) studies?

  • Methodology : Standardize PK protocols using LC-MS/MS for plasma quantification. Account for solubility limitations (e.g., via nanoformulation) and interspecies variability. Compare results across rodent and non-rodent models to identify confounding factors .

Q. How can researchers investigate synergistic effects between this compound and other flavonoids (e.g., quercetin or myricitrin)?

  • Methodology : Perform combination index (CI) analysis using isobolograms. Test fixed-ratio mixtures in antioxidant or anti-inflammatory assays (e.g., LPS-induced RAW 264.7 cells). Synergy is indicated at CI <1.0 .

Q. How to validate this compound’s mechanism of action in S100A1-mediated cardiac pathways?

  • Methodology : Use siRNA knockdown or CRISPR-Cas9 to silence S100A1 in cardiomyocytes. Assess this compound’s effects on calcium handling (via Fura-2AM imaging) and protein expression (Western blot). A 2021 study showed this compound upregulated S100A1 by 40% in ischemic hearts .

Q. What proteomic or transcriptomic approaches identify this compound’s molecular targets?

  • Methodology : Apply stable isotope labeling by amino acids in cell culture (SILAC) for proteomic profiling. For transcriptomics, use RNA-seq to analyze differentially expressed genes in treated vs. untreated cells (e.g., endothelial cells under oxidative stress) .

Q. How to ensure reproducibility in this compound pharmacokinetic studies across laboratories?

  • Methodology : Adopt NIH preclinical guidelines, including detailed reporting of animal strain, dosing regimen, and analytical conditions. Share raw data and protocols via repositories like Zenodo. Use certified reference materials for calibration .

Q. Data Contradiction and Resolution

Q. How to resolve discrepancies in this compound’s reported antioxidant potency across studies?

  • Methodology : Compare assay conditions (e.g., pH, temperature) and purity levels (≥97% vs. ≥99%). Meta-analysis of DPPH IC₅₀ values (range: 12–25 μM) reveals solvent systems (e.g., methanol vs. DMSO) as key variability sources .

Q. Why do some studies report negligible in vivo efficacy despite strong in vitro activity?

  • Methodology : Investigate bioavailability limitations via PK/PD modeling. Use deuterated this compound to track metabolite formation. A 2021 study attributed efficacy differences to poor intestinal absorption (oral bioavailability <15%) .

Q. Tables for Key Findings

Parameter Value/Outcome Study Reference
Melting Point201–203°C
Exact Mass434.0849 Da
LVEF Improvement (50 mg/kg)45.2% → 58.6% (p<0.01)
DPPH IC₅₀18.3 ± 1.2 μM (methanol)
Bioavailability (oral)12–15% (rat)

Properties

CAS No.

549-32-6

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20?/m1/s1

InChI Key

PZZRDJXEMZMZFD-DUYPVGENSA-N

SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyms

quercetin-3-beta-D-xyloside
quercetin-3-O-beta-D-xylopyranoside
reynoutrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reynoutrin
Reactant of Route 2
Reynoutrin
Reactant of Route 3
Reynoutrin
Reactant of Route 4
Reynoutrin
Reactant of Route 5
Reynoutrin
Reactant of Route 6
Reynoutrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.